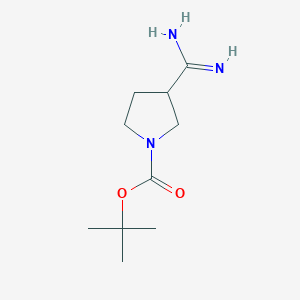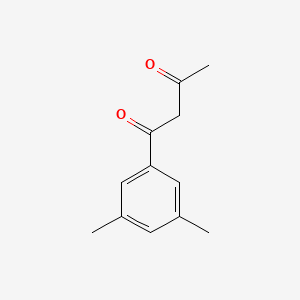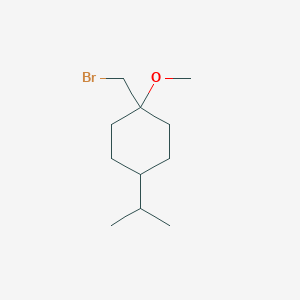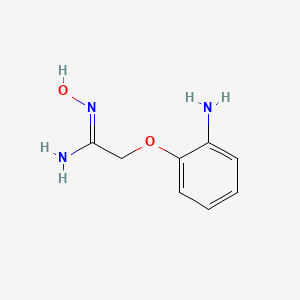
2-(2-aminophenoxy)-N'-hydroxyethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-aminophenoxy)-N’-hydroxyethanimidamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an aminophenoxy group and a hydroxyethanimidamide group, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of 2-(2-aminophenoxy)-N’-hydroxyethanimidamide typically involves several steps. One common method starts with the reaction of 1,2-bis(2-nitrophenoxy)ethane with a nickel-based catalyst and activated carbon in an alcohol solvent under hydrogenation conditions. The reaction is carried out at a temperature range of 60-100°C and a pressure of 0.2-2 MPa. After the reaction, the mixture is filtered to remove the catalyst and activated carbon, and the product is crystallized and dried .
Chemical Reactions Analysis
2-(2-aminophenoxy)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced using suitable reducing agents to yield different products.
Substitution: The aminophenoxy group can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-aminophenoxy)-N’-hydroxyethanimidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(2-aminophenoxy)-N’-hydroxyethanimidamide involves its interaction with molecular targets such as calcium ions. The compound can chelate calcium ions, thereby affecting calcium-dependent cellular processes. This chelation can influence pathways related to oxidative stress, apoptosis, and inflammation, making it a valuable tool in studying these biological processes .
Comparison with Similar Compounds
2-(2-aminophenoxy)-N’-hydroxyethanimidamide can be compared with similar compounds such as 1,2-bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid (BAPTA). Both compounds have aminophenoxy groups and are used in calcium chelation. 2-(2-aminophenoxy)-N’-hydroxyethanimidamide has a unique hydroxyethanimidamide group, which may confer different reactivity and binding properties .
Similar compounds include:
- 1,2-bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid (BAPTA)
- 1,2-bis-(2-amino-phenoxy)-ethane
- 2,2’-diamino ethylene diphenyl ether .
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-(2-aminophenoxy)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H11N3O2/c9-6-3-1-2-4-7(6)13-5-8(10)11-12/h1-4,12H,5,9H2,(H2,10,11) |
InChI Key |
FYVILILOYBDXLL-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)N)OC/C(=N/O)/N |
Canonical SMILES |
C1=CC=C(C(=C1)N)OCC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



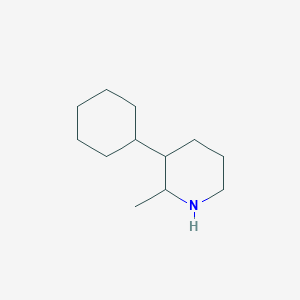
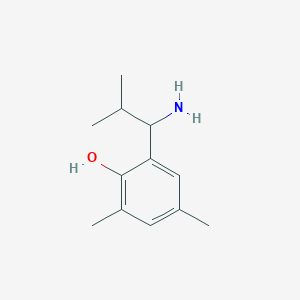
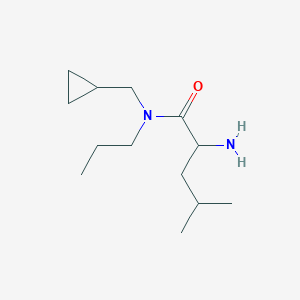


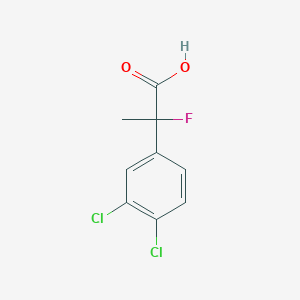
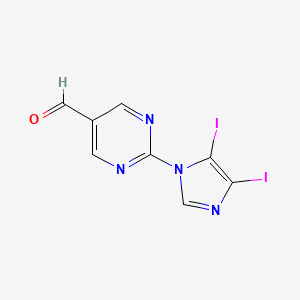
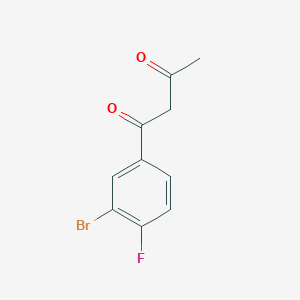
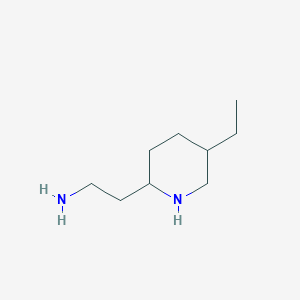
![[4-(1-Methanesulfonylcyclopropyl)phenyl]methanamine](/img/structure/B15273091.png)
